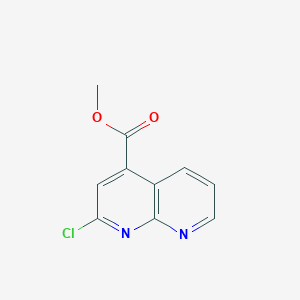

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a compound that belongs to the class of naphthyridines, which are heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The naphthyridine core is known to be a versatile scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate was achieved through a sequence of reactions including reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and elimination . Similarly, the synthesis of 2-Methyl-1,8-naphthyridine-3-carbazide was performed from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate using different procedures, showcasing the versatility of naphthyridine chemistry .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of Di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion . Density Functional Theory (DFT) calculations have been employed to investigate the equilibrium geometry of novel naphthyridine derivatives, providing insights into their electronic structure and properties .

Chemical Reactions Analysis

Naphthyridine compounds exhibit a range of reactivities, enabling their use in various chemical transformations. The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines has been explored, leading to mono-, di-, and even unexpected rearranged amino-substituted derivatives . The Pfitzinger-type condensation has been utilized to synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The electronic absorption spectra of these compounds have been measured in different solvents, and the observed bands have been discussed using TD-DFT calculations . The antibacterial evaluation of naphthyridine esters, carbonitriles, and carboxamides has shown that certain derivatives exhibit protective effects against bacterial infections, suggesting a pro-drug mechanism .

Aplicaciones Científicas De Investigación

1. Antimicrobial Agent Synthesis

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate has been utilized in the synthesis of novel 1,8-naphthyridine derivatives, exhibiting potential as antimicrobial agents. The compounds synthesized showed promising activity against pathogenic strains and fungi, meriting further investigation as potential antimicrobials (Karabasanagouda & Adhikari, 2006).

2. Bioactive Compound Synthesis

The compound serves as a crucial intermediate for synthesizing various biologically active compounds. A noteworthy mention is its role in the rapid and efficient synthesis of compounds with significant anticancer activity, underlining its importance in pharmaceutical research (Jianqing Zhang et al., 2019).

3. Interaction with Biological Targets

This compound-related compounds have been explored for their antimicrobial properties and their interaction with biological targets like DNA. These interactions have been characterized using various spectroscopic and analytical methods, providing insights into the molecular mechanisms of these compounds (T. R. R. Naik et al., 2006).

4. Efflux Pump Inhibition

Derivatives of 1,8-naphthyridine, including those related to this compound, have been evaluated for their capacity to inhibit efflux pumps in resistant strains of bacteria like Staphylococcus aureus. The inhibition of these pumps is crucial in combating antibiotic resistance, making these compounds significant in the development of new therapeutic strategies (Oliveira-Tintino et al., 2020).

5. Coordination Chemistry

The compound is integral in the synthesis of complex molecules in coordination chemistry. It's been used to create novel facial-capping tris-naphthyridyl compounds and their metal complexes, which are characterized by intricate molecular structures and have potential applications in materials science and catalysis (X. Gan et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a derivative of 1,8-naphthyridine . Certain 1,8-naphthyridine derivatives are known to be good DNA intercalators . They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription .

Mode of Action

The compound interacts with its targets, primarily the DNA, by intercalating between the base pairs . This intercalation alters the DNA conformation, which can lead to the inhibition of DNA duplication or transcription . This mechanism is often employed by antitumor agents to suppress cancer cell growth .

Biochemical Pathways

Given its dna intercalation property, it is likely to affect pathways related to dna replication and transcription . The downstream effects could include the inhibition of protein synthesis and cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its DNA intercalation property . By altering DNA conformation and inhibiting DNA duplication or transcription, the compound could potentially induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Propiedades

IUPAC Name |

methyl 2-chloro-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-8(11)13-9-6(7)3-2-4-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWSJZMQNWUKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243516-73-4 |

Source

|

| Record name | methyl 2-chloro-1,8-naphthyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)